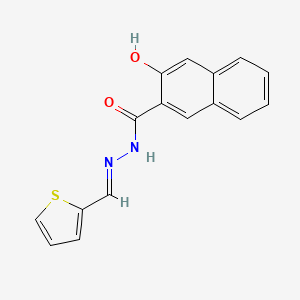

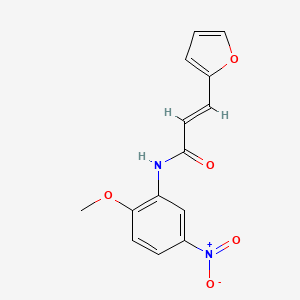

![molecular formula C13H21N5O2S B5514669 5,7-二甲基-N,N-二丙基[1,2,4]三唑并[1,5-a]嘧啶-2-磺酰胺](/img/structure/B5514669.png)

5,7-二甲基-N,N-二丙基[1,2,4]三唑并[1,5-a]嘧啶-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,7-Dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a chemical compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are subjects of extensive synthetic exploration.

Synthesis Analysis

The synthesis of triazolopyrimidines typically involves reactions of aminoazoles with various aldehydes and ketones. A specific method includes the reaction of aminoazoles and N,N-dialkyl-2-ketomethanesulfonamides under certain conditions to form substituted triazolopyrimidines (Shvets et al., 2020).

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives has been studied in various environments. For example, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was analyzed in different solvates, revealing insights into the molecule's interactions and supramolecular architecture (Canfora et al., 2010).

Chemical Reactions and Properties

Triazolopyrimidines undergo various chemical reactions, forming different derivatives with potential biological activities. These reactions include condensation with chlorocarboxylic acid chlorides, leading to partially hydrogenated derivatives with different properties (Chernyshev et al., 2014).

Physical Properties Analysis

The physical properties of triazolopyrimidines depend on their specific structure and substituents. Studies like those on the crystal structures of certain triazolopyrimidine derivatives provide insights into their physical characteristics, such as solubility and crystal packing (Dillen et al., 1983).

Chemical Properties Analysis

The chemical properties of triazolopyrimidines are influenced by their molecular structure. For instance, the presence of sulfonamide groups can impact their reactivity and interaction with biological targets. Studies on the synthesis and bioactivity of these compounds shed light on their chemical behaviors (Abdel-Motaal & Raslan, 2014).

科学研究应用

抗菌活性

一些1,2,4-三唑并[1,5-a]吡啶和嘧啶磺酰胺(包括与目标化合物类似的衍生物)的抗菌评估展示了它们在对抗微生物感染方面的潜力。这些化合物被合成并评估了对各种微生物物种的活性,表明它们在开发新的抗菌剂中具有重要意义(Abdel-Motaal & Raslan, 2014)。

合成技术

研究还集中在这些化合物的合成上,重点介绍了有效创建衍生物的方法。例如,5-磺酰胺甲基取代的4,7-二氢唑并[1,5-a]嘧啶的直接合成展示了合成这类化学物质的创新方法,该方法可应用于目标化合物,为其合成和改性的潜在途径提供了见解(Shvets et al., 2020)。

生物学特性和应用

4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-磺酰胺衍生物的研究揭示了人们对其生物学特性(特别是其潜在生物活性)的兴趣。这项研究强调了此类化合物在新治疗剂开发中的重要性,暗示了目标特定化合物更广泛的适用性(杂环化合物化学,2015)。

除草活性

该化合物在农业中具有潜在应用,如三唑并嘧啶-羰基腙衍生物的合成和对杀菌活性的评价所表明的。此类研究表明该化合物在开发新的除草剂或杀虫剂中很有用,为其在增强作物保护策略中的应用提供了基础(李德江,2008)。

属性

IUPAC Name |

5,7-dimethyl-N,N-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2S/c1-5-7-17(8-6-2)21(19,20)13-15-12-14-10(3)9-11(4)18(12)16-13/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALFBALOLCUEDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=NN2C(=CC(=NC2=N1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24813763 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aS*,7aR*)-1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514604.png)

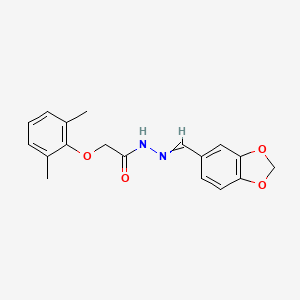

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide](/img/structure/B5514640.png)

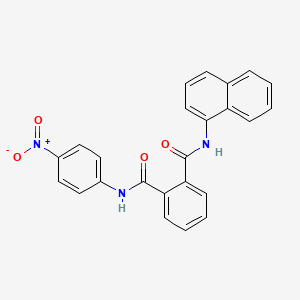

![N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5514643.png)

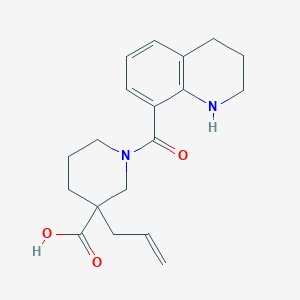

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]cyclohexanecarboxamide](/img/structure/B5514664.png)

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5514681.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5514687.png)

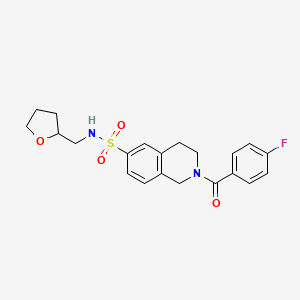

![N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5514707.png)

![4-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5514711.png)